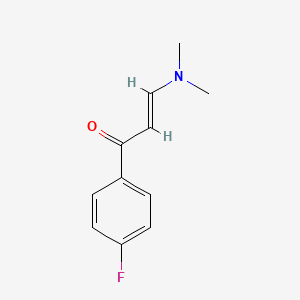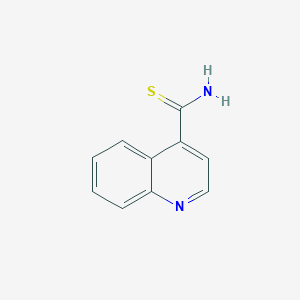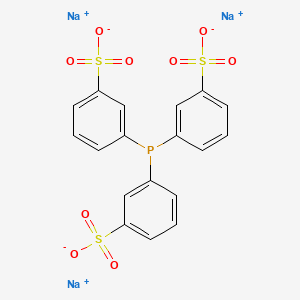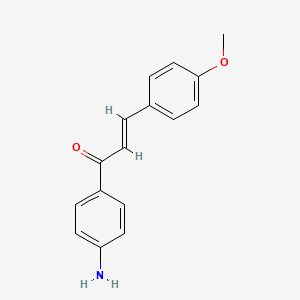
6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one
説明
6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one (6-MPDI) is a synthetic compound that has been studied for a variety of applications, including research, drug development, and laboratory experiments. 6-MPDI is a member of the dihydroisoquinolinone family, which is comprised of compounds that have a wide range of biological activities. 6-MPDI has been studied for its potential to act as an anti-inflammatory, anti-bacterial, and anti-fungal agent, as well as its potential to act as a neuroprotective agent, among other uses.
科学的研究の応用
Synthesis and Chemical Properties
- 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one can be synthesized through reactions involving N-[2-(4-methoxyphenyl)ethyl]benzamides and phosphorus pentoxide or phosphoryl chloride, resulting in both normal and abnormal Bischler–Napieralski reaction products. This synthesis method is significant for understanding the reaction mechanism of such compounds (Doi, Shirai, & Sato, 1997).
- Another study focused on synthesizing a derivative of 3,4-dihydro-isoquinolin-1(2H)-one, which involved several steps including allyl etherification, Claisen rearrangement, and oxidation. This research highlights the potential for developing novel synthetic routes for related compounds (Chen Zhan-guo, 2008).
Biological and Medicinal Research
- A study identified a new alkaloid, 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, from the seeds of Nigella glandulifera. This discovery adds to the understanding of rare isoquinolinone alkaloids and their potential biological significance (Guo et al., 2017).
- Another research explored the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles, emphasizing the role of the structural elements in such compounds for potential medicinal applications (Gastpar et al., 1998).
Crystal Structure and Physical Properties
- The crystal structures of compounds based on 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline were studied, revealing the role of fluorine in molecular interactions and packing features in the crystalline lattice. This research provides insights into the structural aspects of such compounds (Choudhury & Row, 2006).
Application in Drug Design and Development
- Research on 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitors highlights the potential of these compounds in developing new drugs for cancer treatment. This study demonstrates the importance of structural modifications for enhancing biological activity (Kang et al., 2013).
特性
IUPAC Name |
6-methoxy-2-phenyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-7-8-15-12(11-14)9-10-17(16(15)18)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVLRPHFGDWFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)








![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

